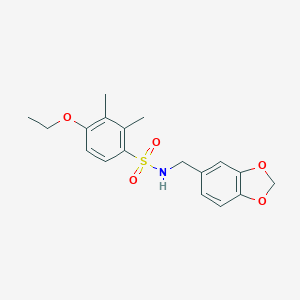
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was discovered by Takeda Pharmaceuticals and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is a selective inhibitor of p38 MAPK, a protein kinase that plays a critical role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting p38 MAPK, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can block the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and invasion of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and interleukin-1 (IL-1). It can also inhibit the proliferation and invasion of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can enhance the survival of neurons in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is its selectivity for p38 MAPK, which allows for the specific inhibition of downstream signaling pathways without affecting other cellular processes. This makes it a useful tool for studying the role of p38 MAPK in various diseases. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide. One direction is the optimization of its potency and selectivity, which may improve its therapeutic potential. Another direction is the investigation of its potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Finally, the development of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide as a therapeutic agent for clinical use will require further preclinical and clinical studies to evaluate its safety and efficacy.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the protection of 4-ethoxy-2,3-dimethylbenzenesulfonamide with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of a Lewis acid catalyst to form the desired product, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders. In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to various stimuli. It has also been shown to inhibit the proliferation and invasion of cancer cells and to enhance the survival of neurons in neurodegenerative diseases.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C18H21NO5S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO5S/c1-4-22-15-7-8-18(13(3)12(15)2)25(20,21)19-10-14-5-6-16-17(9-14)24-11-23-16/h5-9,19H,4,10-11H2,1-3H3 |
InChI Key |
OASWDBPPKFPXJP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)

